molecular formula C15H15N3 B14764387 (R)-4-Amino-3-(1-phenylethylamino)benzonitrile

(R)-4-Amino-3-(1-phenylethylamino)benzonitrile

Cat. No.: B14764387
M. Wt: 237.30 g/mol
InChI Key: HBNIBJROTGPVNT-LLVKDONJSA-N
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Description

®-4-Amino-3-(1-phenylethylamino)benzonitrile is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzonitrile core with an amino group and a phenylethylamino substituent, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-(1-phenylethylamino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and ®-1-phenylethylamine.

    Reduction: The nitro group of 4-nitrobenzonitrile is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The resulting 4-aminobenzonitrile undergoes nucleophilic substitution with ®-1-phenylethylamine under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of ®-4-Amino-3-(1-phenylethylamino)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-(1-phenylethylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Amino-3-(1-phenylethylamino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylethylamine: A chiral amine used in the synthesis of enantiomerically pure compounds.

    4-Aminobenzonitrile: A precursor in the synthesis of various organic compounds.

    ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with potential neuropharmacological applications.

Uniqueness

®-4-Amino-3-(1-phenylethylamino)benzonitrile is unique due to its combination of a benzonitrile core with a chiral phenylethylamino substituent. This structural feature imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4-amino-3-[[(1R)-1-phenylethyl]amino]benzonitrile

InChI

InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m1/s1

InChI Key

HBNIBJROTGPVNT-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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